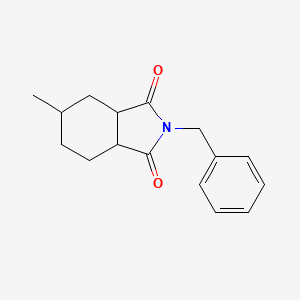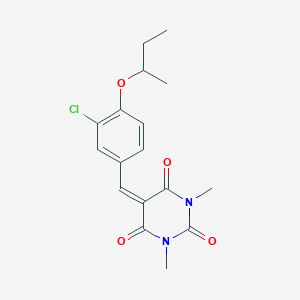
5-nitro-3-phenyl-2-pyridinamine
Description
Synthesis Analysis
5-Nitro-3-phenyl-2-pyridinamine is synthesized through multiple methods, enabling the preparation of small to larger quantities. One synthesis route involves starting from 2,5-pyridinediamine for small amounts, while larger quantities require a four-step process beginning with 5-nitro-2-pyridinamine. An alternative six-step synthesis starting from 6-amino-3-pyridinecarboxamide has also been utilized for its preparation, along with the synthesis of its possible metabolites and derivatives for biological studies (Stavenuiter et al., 1985).
Molecular Structure Analysis
The molecular structure of 5-nitro-3-phenyl-2-pyridinamine and its derivatives has been extensively studied through vibrational spectroscopy and DFT quantum chemical calculations. These studies highlight the importance of intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics, especially regarding the hydrazo-group in related compounds. These structural analyses are pivotal in understanding the compound's reactivity and properties (Michalski et al., 2013).
Chemical Reactions and Properties
5-Nitro-3-phenyl-2-pyridinamine undergoes various chemical reactions, reflecting its chemical properties. These include interactions with amines, thiols, and its role in the synthesis of energetic materials. The compound's reactivity is crucial for the development of new materials and potential applications in fields like drug design against chronic myeloid leukemia (Moreno-Fuquen et al., 2021).
Physical Properties Analysis
The physical properties of 5-nitro-3-phenyl-2-pyridinamine derivatives, including their crystal structures, have been the subject of numerous studies. These investigations provide insights into the compound's behavior in solid-state and solution phases, contributing to a better understanding of its application potential (Michalski et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-nitro-3-phenyl-2-pyridinamine, such as its electron transfer capabilities and interactions with other molecules, have been explored through various spectroscopic and theoretical studies. These characteristics are fundamental to its application in synthesizing new materials and understanding its behavior in complex chemical systems (Fasani et al., 2006).
properties
IUPAC Name |
5-nitro-3-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLZWMIBCWUFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R)-1-(4-chlorophenyl)ethyl]-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4009386.png)
![N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4009388.png)
![N-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4009396.png)
methanone](/img/structure/B4009399.png)

![6-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B4009422.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4009444.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4009476.png)
![4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4009481.png)
